molecular formula C26H23NO3 B15025835 N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide

Cat. No.: B15025835
M. Wt: 397.5 g/mol
InChI Key: AOWBAWFRAADCFM-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzoyl group and a tert-butylbenzamide moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with bromoethanone derivatives.

    Introduction of Benzoyl Group: The benzoyl group is introduced by treating the benzofuran core with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of tert-Butylbenzamide Moiety: The final step involves the reaction of the benzofuran derivative with 4-tert-butylbenzoyl chloride in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)acetamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
  • 2-benzoyl-1-benzofuran-3-amine

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide is unique due to the presence of the tert-butylbenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, bioavailability, and specificity for certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-tert-butylbenzamide

InChI

InChI=1S/C26H23NO3/c1-26(2,3)19-15-13-18(14-16-19)25(29)27-22-20-11-7-8-12-21(20)30-24(22)23(28)17-9-5-4-6-10-17/h4-16H,1-3H3,(H,27,29)

InChI Key

AOWBAWFRAADCFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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